molecular formula C17H15NO B1270350 8-(Benzyloxy)-2-methylquinoline CAS No. 93315-49-2

8-(Benzyloxy)-2-methylquinoline

Cat. No.: B1270350
CAS No.: 93315-49-2
M. Wt: 249.31 g/mol
InChI Key: IQPYORLIWUDPHP-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-methylquinoline is a quinoline derivative characterized by the presence of a benzyloxy group at the 8th position and a methyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-2-methylquinoline typically involves the functionalization of 8-hydroxyquinoline through alkylation. One common method is the nucleophilic substitution reaction where 8-hydroxyquinoline is treated with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline and bromoquinoline derivatives.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

    8-Methoxyquinoline: Similar structure but with a methoxy group instead of a benzyloxy group, showing different biological activities.

    2-Methylquinoline: Lacks the benzyloxy group, resulting in different chemical reactivity and biological properties.

Uniqueness: 8-(Benzyloxy)-2-methylquinoline stands out due to the presence of both the benzyloxy and methyl groups, which confer unique lipophilicity and electronic properties. These modifications enhance its ability to interact with biological targets and improve its antimicrobial efficacy compared to its analogs .

Properties

IUPAC Name

2-methyl-8-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-10-11-15-8-5-9-16(17(15)18-13)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPYORLIWUDPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322551
Record name 2-methyl-8-phenylmethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93315-49-2
Record name 2-methyl-8-phenylmethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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